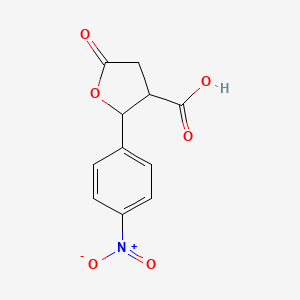
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the nitration of a phenyl ring followed by the formation of the tetrahydrofuran ring. One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to further reactions to introduce the tetrahydrofuran ring and the carboxylic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by cyclization reactions under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Iron, tin, zinc, and acids like hydrochloric acid for reduction reactions.
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-1-3-7(4-2-6)12(16)17/h1-4,8,10H,5H2,(H,14,15) |
InChI Key |
XKPHQFZUQWQCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


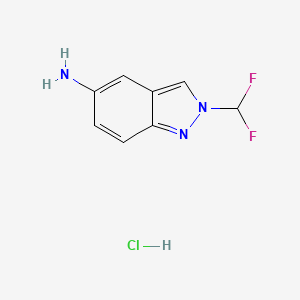
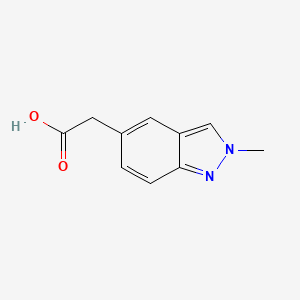
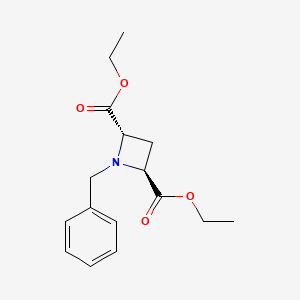

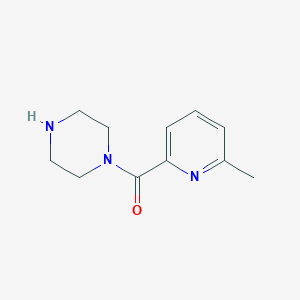

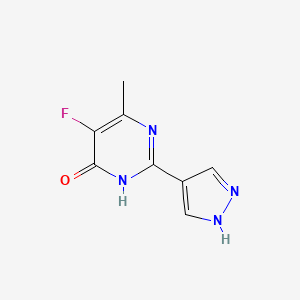
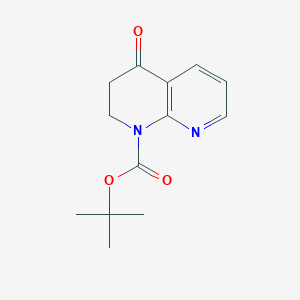
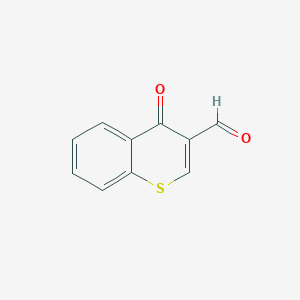
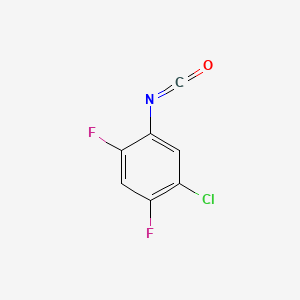
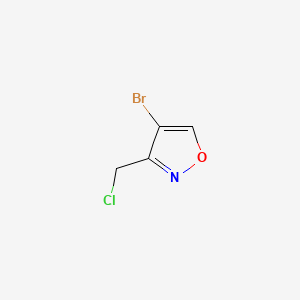
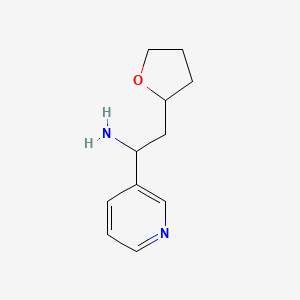
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

